molecular formula C6H9NO3 B119133 (3E)-3-(nitromethylidene)pentan-2-one CAS No. 149795-07-3

(3E)-3-(nitromethylidene)pentan-2-one

Cat. No.: B119133
CAS No.: 149795-07-3
M. Wt: 143.14 g/mol
InChI Key: GROARPMNTCIURO-GQCTYLIASA-N
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Description

(3E)-3-(Nitromethylidene)pentan-2-one (CAS: 155990-67-3) is a nitro-substituted ketone with the molecular formula C₆H₉NO₃ and a molecular weight of 143.06 g/mol. Its IUPAC name reflects the conjugated nitromethylidene group at the 3-position of the pentan-2-one backbone. The SMILES notation CCC(=CN+[O-])C(=O)C and InChIKey GROARPMNTCIURO-UHFFFAOYSA-N confirm its stereochemical configuration .

Properties

CAS No.

149795-07-3

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3E)-3-(nitromethylidene)pentan-2-one

InChI

InChI=1S/C6H9NO3/c1-3-6(5(2)8)4-7(9)10/h4H,3H2,1-2H3/b6-4+

InChI Key

GROARPMNTCIURO-GQCTYLIASA-N

SMILES

CCC(=C[N+](=O)[O-])C(=O)C

Isomeric SMILES

CC/C(=C\[N+](=O)[O-])/C(=O)C

Canonical SMILES

CCC(=C[N+](=O)[O-])C(=O)C

Synonyms

2-Pentanone, 3-(nitromethylene)-, (3E)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(nitromethylidene)pentan-2-one typically involves the nitration of 3-ethyl-3-butene-2-one. This can be achieved through the reaction of 3-ethyl-3-butene-2-one with a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions often require careful temperature control to ensure the selective formation of the nitro compound.

Industrial Production Methods: On an industrial scale, the production of (3E)-3-(nitromethylidene)pentan-2-one may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (3E)-3-(nitromethylidene)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted butene derivatives.

Scientific Research Applications

(3E)-3-(nitromethylidene)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-(nitromethylidene)pentan-2-one involves its interaction with molecular targets through its nitro and conjugated double bond system. The nitro group can participate in redox reactions, while the double bond system can undergo electrophilic addition reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies.

Comparison with Similar Compounds

3-Penten-2-one (CAS: 625-33-2)

  • Molecular Formula : C₅H₈O
  • Key Differences : Lacks the nitromethylidene group, instead featuring a simple α,β-unsaturated ketone system (CH₃–CH=CH–C(=O)–CH₃).
  • Properties : Lower molecular weight (84.12 g/mol) and higher volatility due to the absence of the polar nitro group. Used in gas chromatography studies, where its retention behavior is influenced by the double bond’s position .
  • Reactivity : Undergoes Michael additions and Diels-Alder reactions, unlike (3E)-3-(nitromethylidene)pentan-2-one, which may participate in nitroalkene cycloadditions .

3-Mercapto-2-pentanone

  • Molecular Formula : C₅H₁₀OS
  • Key Differences : Substitutes the nitromethylidene group with a sulfhydryl (–SH) group.
  • Properties: The thiol group enhances nucleophilicity, making it reactive in disulfide bond formation.

Functional Analogs

3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS: 105638-31-1)

  • Molecular Formula : C₁₃H₁₈O₃
  • Key Differences : Features a 3,4-dimethoxyphenyl substituent instead of nitromethylidene.
  • Applications : Serves as a pharmaceutical intermediate (e.g., in Granisetron synthesis). The electron-donating methoxy groups enhance aromatic electrophilic substitution reactivity, diverging from the electron-withdrawing nitro group’s influence on conjugation and charge distribution .

4-(Furan-2-ylmethylsulfanyl)pentan-2-one

  • Molecular Formula : C₁₀H₁₄O₂S
  • Key Differences : Contains a furan-thioether substituent.
  • Applications: Valued in flavor chemistry for its fruity notes.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity References
(3E)-3-(Nitromethylidene)pentan-2-one C₆H₉NO₃ 143.06 Nitromethylidene, ketone Potential organic synthesis intermediate
3-Penten-2-one C₅H₈O 84.12 α,β-unsaturated ketone Gas chromatography studies
3-Mercapto-2-pentanone C₅H₁₀OS 118.20 Thiol, ketone Flavor/fragrance additive
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ 222.28 Aromatic methoxy, ketone Pharmaceutical intermediate
4-(Furan-2-ylmethylsulfanyl)pentan-2-one C₁₀H₁₄O₂S 198.28 Furan, thioether, ketone Flavor chemistry

Research Findings and Divergences

  • Biochemical Context: Pentan-2-one and 3-methylbutan-2-one are biomarkers in cancer studies, with reduced levels observed in murine lung tumor models due to altered lipid metabolism .
  • Synthetic Utility : The nitro compound’s conjugated system may facilitate [4+2] cycloadditions, akin to nitroalkenes, whereas 3-(3,4-dimethoxyphenyl)pentan-2-one’s aryl group supports electrophilic aromatic substitutions .

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